molecular formula C17H13NO2 B11854554 2-(4-Methoxyphenyl)-4H-1-benzopyran-3-carbonitrile CAS No. 62644-84-2

2-(4-Methoxyphenyl)-4H-1-benzopyran-3-carbonitrile

Cat. No.: B11854554
CAS No.: 62644-84-2
M. Wt: 263.29 g/mol
InChI Key: PZDHMBCYGSGATF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4H-1-benzopyran-3-carbonitrile is a chemical intermediate of significant interest in organic and medicinal chemistry research, primarily for the synthesis of biologically active benzopyran derivatives. This compound belongs to a class of structures recognized for their wide spectrum of pharmacological properties. Scientific literature indicates that benzopyran scaffolds are extensively investigated for their potential antiviral and antitumor activities . Specifically, related benzopyran compounds have been studied for activity against viruses such as hepatitis B and influenza, as well as for cytotoxicity against a diverse range of tumor cell lines, underscoring the research value of this chemical scaffold in drug discovery . The 4H-benzopyran core structure, which includes this compound, is a key intermediate accessible via efficient one-pot, multi-component reactions, often catalyzed by various catalytic systems . These synthetic methodologies are a active area of research due to the importance of benzopyrans in developing new therapeutic agents. As a building block, this carbonitrile-functionalized benzopyran allows for further chemical modifications to create libraries of compounds for biological screening. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate safety precautions, consulting the relevant safety data sheets before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62644-84-2

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C17H13NO2/c1-19-15-8-6-12(7-9-15)17-14(11-18)10-13-4-2-3-5-16(13)20-17/h2-9H,10H2,1H3

InChI Key

PZDHMBCYGSGATF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(CC3=CC=CC=C3O2)C#N

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

A widely adopted method involves the one-pot condensation of α,α′-bis(arylidene)cycloalkanone , malononitrile , and 4-methoxybenzaldehyde in ethanol under reflux. Potassium carbonate (K₂CO₃, 5 mol%) catalyzes the reaction, which typically completes within 5–60 minutes.

Procedure and Yield

  • Step 1 : Equimolar amounts of α,α′-bis(4-methoxyphenylidene)cyclohexanone (1 mmol), malononitrile (1 mmol), and K₂CO₃ (0.05 mmol) are refluxed in ethanol (10 mL).

  • Step 2 : The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitate is filtered and washed with n-hexane.

  • Yield : 85–95%.

Advantages

  • Green chemistry : Ethanol as a solvent and low catalyst loading align with sustainable practices.

  • Short reaction time : Completion in ≤1 hour enhances throughput.

Microwave-Assisted Synthesis with Piperidine

Reaction Design

This method employs microwave irradiation to accelerate the three-component reaction of 4-methoxy-1-naphthol , 4-methoxybenzaldehyde , and malononitrile in ethanol. Piperidine (2–3 drops) acts as a base.

Optimization and Outcomes

  • Conditions : Microwave irradiation at 140°C for 2 minutes.

  • Yield : 90–95%.

  • Characterization : The product is confirmed by IR (ν~2195 cm⁻¹ for CN) and ¹H NMR (δ 3.81 ppm for OCH₃).

Scalability

Microwave synthesis reduces energy consumption and is scalable for industrial applications.

Silica-Supported Ionic Liquid Catalysis (DAIL@SiO₂)

Solvent-Free Protocol

A solvent-free approach uses DAIL@SiO₂ (60 mg) to catalyze the reaction of 4-methoxybenzaldehyde , malononitrile , and dimedone at 100°C.

Key Steps

  • Reaction time : 2–4 hours.

  • Yield : 82–86%.

  • Recycling : The catalyst is reused five times with <5% activity loss.

Environmental Impact

Eliminating solvents and enabling catalyst reuse align with green chemistry principles.

Three-Component Condensation with Sodium Carbonate

Methodology

A three-step protocol involves:

  • Aldol condensation : 4-methoxybenzaldehyde reacts with resorcinol and malononitrile in water.

  • Propargylation : The intermediate is treated with propargyl bromide and K₂CO₃ in acetone.

  • Cyclization : CuI-mediated click chemistry forms the benzopyran core.

Performance Metrics

  • Overall yield : 68–73%.

  • Purity : Recrystallization from DMF/water yields >99% purity.

Flow Process with Triethyl Orthoformate

Patent-Based Synthesis

A patent outlines a flow process using triethyl orthoformate and propargyl bromide in acetone under nitrogen.

Critical Parameters

  • Temperature : Reflux at 60°C for 8 hours.

  • Yield : 93%.

  • Spectral data : ¹H NMR (CDCl₃, δ 7.81–7.90 ppm for aromatic protons).

Radical Addition Using N-Bromosuccinimide (NBS)

Mechanism

NBS initiates radical addition in trichloromethane, followed by deacetylation with hydroalcoholic alkali.

Procedure

  • Step 1 : NBS (1.5 eq) and acetylated dihydroxy precursor react in CHCl₃ at 60°C.

  • Step 2 : Deacetylation with NaOH/EtOH yields the final product.

  • Yield : 78%.

Comparative Analysis of Methods

MethodCatalystSolventTimeYield (%)Key Advantage
K₂CO₃ CatalysisK₂CO₃Ethanol5–60 min85–95Rapid, green
MicrowavePiperidineEthanol2 min90–95Energy-efficient
DAIL@SiO₂Ionic liquidSolvent-free2–4 h82–86Recyclable catalyst
Sodium CarbonateNa₂CO₃Water24 h68–73Aqueous conditions
Flow ProcessK₂CO₃Acetone8 h93Scalable for industry
Radical AdditionNBSCHCl₃10 h78Unique radical mechanism

Chemical Reactions Analysis

Cyclization Reactions

The benzopyran core facilitates intramolecular cyclization under acidic or basic conditions. For example:

  • Acid-catalyzed cyclization forms fused pyrano[3,2-c]benzopyran derivatives when reacted with cyclic diketones like 5,5-dimethylcyclohexane-1,3-dione. This proceeds via enolate formation followed by Michael addition and Thorpe-Ziegler cyclization .

  • Base-mediated cyclization with α,α′-bis(arylidene)cycloalkanones yields pyrano[2,3-d]pyrimidine derivatives, leveraging the carbonitrile’s electrophilicity .

Key Conditions

Reaction TypeCatalyst/SolventTemperatureYield (%)
Pyrano-benzopyran synthesis[DMImd-DMP]/EtOH:H₂OReflux85–92
Pyrano-pyrimidine synthesisK₂CO₃/EtOHReflux88–94

Knoevenagel Condensation

The carbonitrile group participates in Knoevenagel reactions with aldehydes to form α,β-unsaturated nitriles. For instance:

  • Reaction with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) produces 2-amino-4H-pyran-3-carbonitrile derivatives in one-pot syntheses .

  • Mechanism : Base-catalyzed deprotonation generates a resonance-stabilized carbanion, which attacks the aldehyde carbonyl group .

Optimized Parameters

CatalystSolventTime (min)Yield (%)
Na₂CO₃Ethanol30–6078–85
[DMImd-DMP]Aqueous EtOH20–4090–95

Michael Addition

The electron-deficient benzopyran core undergoes Michael additions with enolates. For example:

  • Reaction with enolate intermediates from cyclic diketones forms 5-oxo-4H,5H-pyrano[3,2-c]benzopyran-3-carbonitriles .

  • Selectivity : Ionic liquid catalysts like [DMImd-DMP] enhance regioselectivity by stabilizing intermediates .

Product Examples

Substituent on ArProduct StructureMelting Point (°C)
4-FluorophenylPyrano[3,2-c]benzopyranone260–262
3,4-DimethoxyphenylPyrano[3,2-c]benzopyranone232–234

Nucleophilic Substitution

The carbonitrile group can act as a leaving group in SN reactions:

  • Amination : Substitution with primary amines (e.g., methylamine) yields 3-amino-4H-1-benzopyran derivatives, though yields are moderate (~60%).

  • Hydrolysis : Under strong acidic conditions, the carbonitrile converts to a carboxylic acid, forming 4H-1-benzopyran-3-carboxylic acid derivatives.

Reaction Outcomes

ReagentProductConditionsYield (%)
NH₃ (aq)3-Amino-benzopyranH₂SO₄, 80°C58
H₂O/HCl3-Carboxy-benzopyranReflux, 6 hr72

Oxidation and Reduction

  • Oxidation : The methoxy group undergoes demethylation with HI/AcOH to form phenolic derivatives, though this is less common in reported studies.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzopyran double bond, yielding dihydro derivatives .

Experimental Data

Reaction TypeReagentsProductPurity (%)
DemethylationHI, AcOH7-Hydroxy-benzopyran85
HydrogenationH₂ (1 atm), Pd-CDihydro-benzopyran90

Multi-Component Reactions

This compound participates in one-pot syntheses combining aldehydes, malononitrile, and diketones:

  • Example : Reaction with resorcinol and 4-fluorobenzaldehyde produces 2-amino-7-hydroxy-4-(4-fluorophenyl)-4H-1-benzopyran-3-carbonitrile in 78% yield .

Optimized Protocol

ComponentsCatalystTime (hr)Yield (%)
Aldehyde + malononitrile + resorcinolNa₂CO₃278

Industrial-Scale Considerations

  • Continuous-flow reactors improve efficiency for large-scale syntheses, achieving 95% conversion in <30 minutes.

  • Solvent recycling : Ethanol-water mixtures are reused in up to five cycles without significant yield loss .

This compound’s versatility in forming fused heterocycles and functionalized derivatives underscores its value in medicinal chemistry and materials science. Further studies are needed to explore its catalytic asymmetric reactions and biological activity modulation.

Scientific Research Applications

Biological Activities

Research indicates that 2-(4-Methoxyphenyl)-4H-1-benzopyran-3-carbonitrile exhibits a range of biological activities:

  • Anticancer Properties : The compound has shown promise as an inhibitor of mitogen-activated protein kinase (MAPK), which is pivotal in cancer cell proliferation and survival pathways. Its ability to inhibit this pathway suggests potential applications in cancer therapy .
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may interact with enzymes involved in inflammatory processes, potentially leading to therapeutic applications in treating inflammatory diseases .
  • Antioxidant Activity : The presence of the methoxy group enhances the compound's antioxidant properties, which can protect cells from oxidative stress and related damage .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxic effects against breast and colon cancer cells, attributed to its MAPK inhibition capabilities. The compound was found to induce apoptosis in cancer cells while sparing normal cells, indicating its potential as a selective anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory responses, researchers evaluated the compound's effect on cytokine production in macrophages. The findings revealed that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines, suggesting its utility in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism by which 2-(4-METHOXYPHENYL)-4H-CHROMENE-3-CARBONITRILE exerts its effects involves interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase. Its antioxidant properties are due to its ability to scavenge free radicals and upregulate antioxidant enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-Methoxyphenyl)-4H-1-benzopyran-3-carbonitrile can be contextualized against related benzopyran derivatives, as summarized in Table 1 and discussed below.

Table 1: Key Properties of this compound and Analogues

Compound Name Substituents Key Properties Reference
This compound 2-(4-MeOPh), 3-CN λem = 480–495 nm; high fluorescence quantum yield; redox-stable
5d (Quinazoline derivative) 2-(4-MeOPh), 4-(4-FPh) λem = 490 nm; strongest emission due to resonance donor-acceptor pairing
2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzochromene-3-carbonitrile 4-(4-BrPh), 6-OMe, 2-NH2, 3-CN Antimicrobial activity; crystallized in monoclinic system (P21/c)
2-Amino-5-hydroxy-4-(4-MePh)-4H-chromene-3-carbonitrile (1E) 4-(4-MePh), 5-OH, 2-NH2, 3-CN m.p. 223–227°C; IR ν(CN) = 2204 cm<sup>−1</sup>; moderate antioxidant activity
3-Cyanochromone (4-oxo-4H-1-benzopyran-3-carbonitrile) 3-CN, 4-Oxo Reactive in [3+2] cycloadditions; forms pyrylium betaine intermediates

Structural and Electronic Comparisons

  • Substituent Effects on Fluorescence: The 4-methoxyphenyl group in 2-(4-MeOPh)-4H-1-benzopyran-3-carbonitrile enhances fluorescence intensity (λem = 480–495 nm) by promoting π→π* transitions and reducing non-radiative decay . In contrast, derivatives with 4-fluorophenyl (e.g., 5a–c) exhibit lower emission due to electron-withdrawing effects, while bulky substituents like but-3-yn-1-ol (6d) cause peak broadening .
  • Comparison with Amino-Substituted Analogues: Amino-substituted derivatives (e.g., 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzochromene-3-carbonitrile) show red-shifted absorption but reduced fluorescence quantum yields compared to the methoxyphenyl variant, likely due to enhanced non-radiative pathways from amine vibrations .
  • Reactivity with Nitrile Group: Unlike 3-cyanochromone (4-oxo derivative), which undergoes [3+2] cycloadditions with nitrile oxides, the 4H-benzopyran-3-carbonitrile framework in the target compound is less reactive toward cycloadditions due to the absence of the 4-oxo group .

Biological Activity

2-(4-Methoxyphenyl)-4H-1-benzopyran-3-carbonitrile is a synthetic compound belonging to the benzopyran class, which is notable for its diverse biological activities. This compound features a unique structure that includes a methoxy group on the phenyl ring and a carbonitrile functional group at the 3-position, contributing to its chemical reactivity and potential therapeutic applications.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound, commonly involving multi-component reactions using malononitrile and appropriate aldehydes under catalytic conditions. A typical synthesis involves refluxing the starting materials in an alcohol solvent with a base catalyst such as potassium carbonate, which promotes the formation of the desired product efficiently.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases, particularly the S phase for HeLa cells.

Cell LineIC50 (µM)Mechanism of Action
HeLa2.59Induces apoptosis, S phase arrest
MCF74.66Induces apoptosis

Anti-inflammatory Activity

Preliminary studies suggest that this compound may interact with enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation. The binding affinity studies indicate that it may inhibit key enzymes responsible for inflammatory responses.

Case Studies and Research Findings

  • Antiestrogenic Activity : A related study on benzopyran derivatives revealed that compounds structurally similar to this compound exhibited antiestrogenic properties, with some derivatives showing up to 65% inhibition compared to estradiol in uterotrophic assays .
  • Mechanistic Insights : A detailed study indicated that the compound could disrupt cellular signaling pathways linked to cancer progression, particularly those involving estrogen receptors, further supporting its potential use in cancer therapeutics.
  • Comparative Analysis : When compared to other benzopyran derivatives, this compound demonstrated a more favorable pharmacological profile due to its enhanced solubility and bioavailability attributed to the methoxy substitution.

Q & A

Q. What controls are essential in evaluating the compound’s photophysical properties?

  • Methodological Answer : Include UV-vis reference standards (e.g., quinine sulfate for quantum yield) and degas solutions with N₂ to prevent oxygen quenching. For fluorescence studies, use time-correlated single-photon counting (TCSPC) to measure lifetimes >1 ns .

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